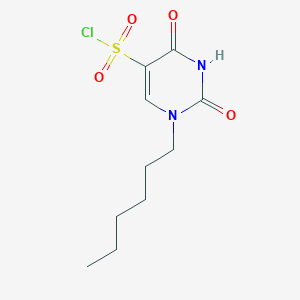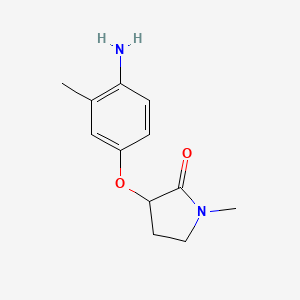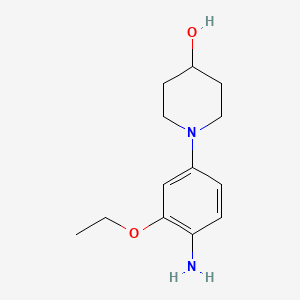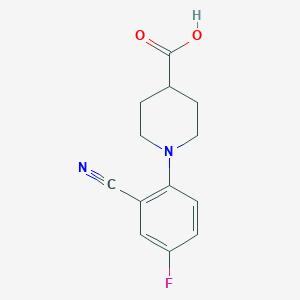![molecular formula C12H19NS B1375210 4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene CAS No. 1339381-36-0](/img/structure/B1375210.png)
4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene
描述
4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene, also known as Dibutyldithiocarbamate, is an organic compound with the chemical formula C12H19NS2 and a molecular weight of 241.41 g/mol. This compound is widely used as a chelating agent in various industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene typically involves the reaction of 1,2-dimethylbenzene with 2-aminobutanethiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product .
化学反应分析
Types of Reactions
4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions where the amino or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives.
科学研究应用
4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene has several scientific research applications:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Investigated for its potential role in biological systems as a metal ion chelator.
Medicine: Explored for its potential therapeutic applications due to its ability to bind metal ions.
Industry: Utilized in the production of rubber and other polymers as a stabilizer.
作用机制
The mechanism of action of 4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene involves its ability to chelate metal ions. The amino and sulfanyl groups coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes or facilitate the removal of metal ions from biological systems.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.
Dimercaprol: Used in medicine for chelation therapy.
Penicillamine: Utilized for its metal-binding properties in medical treatments.
Uniqueness
4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various industrial and research applications.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)sulfanylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-4-11(13)8-14-12-6-5-9(2)10(3)7-12/h5-7,11H,4,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCIHLAIYXOLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSC1=CC(=C(C=C1)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)




![Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1375139.png)








